molecular formula C9H7FO B073319 6-Fluoro-1-indanone CAS No. 1481-32-9

6-Fluoro-1-indanone

Cat. No.: B073319
CAS No.: 1481-32-9
M. Wt: 150.15 g/mol
InChI Key: LVUUCFIQQHEFEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1-indanone is an organic compound with the molecular formula C9H7FO. It is a fluorinated derivative of 1-indanone, characterized by the presence of a fluorine atom at the sixth position of the indanone ring.

Mechanism of Action

Target of Action

This compound is a fluorinated building block , and it’s often used in the synthesis of various pharmaceuticals and other organic compounds . .

Mode of Action

The mode of action of 6-Fluoro-1-indanone is also not well-documented. As a building block, it’s likely that its mode of action depends on the specific context of the compound it’s incorporated into. The fluorine atom in the compound could potentially interact with various biological targets, but the specifics would depend on the overall structure of the final compound .

Biochemical Pathways

Given its use as a building block in the synthesis of various compounds, it’s likely that the pathways it affects would be highly dependent on the specific compound it’s a part of .

Pharmacokinetics

It has a molecular weight of 150.15 and is soluble in methanol . Its GI absorption is predicted to be high, and it’s predicted to be BBB permeant . These properties suggest that it could potentially have good bioavailability, but this would need to be confirmed with further studies.

Result of Action

As a building block, its effects would likely be dependent on the specific compound it’s incorporated into .

Action Environment

Environmental factors could potentially influence the action, efficacy, and stability of this compound. For instance, it’s recommended to store the compound in a sealed container in a dry, room temperature environment . Additionally, it’s important to avoid dust formation when handling the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1-indanone typically involves the fluorination of 1-indanone. One common method is the electrophilic fluorination of 1-indanone using a fluorinating agent such as Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful optimization of reaction conditions, including temperature, solvent, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-1-indanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6-Fluoro-1-indanone has several scientific research applications, including:

Comparison with Similar Compounds

  • 5-Fluoro-1-indanone
  • 4-Fluoro-1-indanone
  • 7-Hydroxy-1-indanone
  • 6-Chloro-1-indanone

Comparison: 6-Fluoro-1-indanone is unique due to the specific position of the fluorine atom, which influences its chemical reactivity and biological activity. Compared to other fluorinated indanones, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted applications .

Properties

IUPAC Name

6-fluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUUCFIQQHEFEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364046
Record name 6-Fluoro-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1481-32-9
Record name 6-Fluoro-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoro-1-indanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3-(4-fluorophenyl)propionyl chloride (287.6 g, 1.5 mol) in dichloromethane (1.4 L) was added dropwise during 3 h to an ice-cold, mechanically stirred suspension of aluminum chloride (226.0 g, 1.7 mol, Aldrich) in dichloromethane (2.2 L) under nitrogen. The resulting yellowish-black solution was refluxed for 5 h and allowed to cool to room temperature. The solution was washed successively with water (2 L), 1N sodium hydroxide (2 L), water (2 L) and brine (2 L). The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated to a tan solid (229.1 g, 99%). The solid was recrystallized from dichloromethane-hexane to give 215.7 g (93%) of 6-fluoro-1-indanone as off-white crystals, m.p., 57°-59° C.;
Quantity
287.6 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
226 g
Type
reactant
Reaction Step One
Quantity
1.4 L
Type
solvent
Reaction Step One
Quantity
2.2 L
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.